molecular formula C9H20N2Si B021585 1-Cyanoethyl(diethylamino)dimethylsilane CAS No. 102636-22-6

1-Cyanoethyl(diethylamino)dimethylsilane

Cat. No.: B021585
CAS No.: 102636-22-6
M. Wt: 184.35 g/mol
InChI Key: BWZNUKUXXWKJRI-UHFFFAOYSA-N
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Description

1-Cyanoethyl(diethylamino)dimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀N₂Si. This compound is characterized by the presence of a cyano group, a diethylamino group, and a dimethylsilane moiety. It is primarily used in various chemical synthesis processes and has applications in multiple scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanoethyl(diethylamino)dimethylsilane can be synthesized through the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 1-Cyanoethyl(diethylamino)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-Cyanoethyl(diethylamino)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and in the study of biological pathways.

    Medicine: Investigated for potential therapeutic applications and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Cyanoethyl(diethylamino)dimethylsilane exerts its effects involves interactions with molecular targets and pathways. The cyano group and diethylamino group play crucial roles in the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes and pathways, leading to the desired outcomes in research and industrial applications.

Comparison with Similar Compounds

  • 1-Cyanoethyl(dimethylamino)dimethylsilane
  • 1-Cyanoethyl(diethylamino)trimethylsilane
  • 1-Cyanoethyl(diethylamino)diphenylsilane

Comparison: 1-Cyanoethyl(diethylamino)dimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-[diethylamino(dimethyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZNUKUXXWKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276307, DTXSID90908102
Record name 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Diethylamino)(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102859-33-6, 102636-22-6
Record name 2-Cyanoethyldimethyl(diethyl)aminosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Diethylamino)(dimethyl)silyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyanoethyl(diethylamino)dimethylsilane
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